Cas no 846-20-8 (4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone)

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone structure
846-20-8 structure
Product name:4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
CAS No:846-20-8
MF:C14H3BrO6
Molecular Weight:347.074023485184
MDL:MFCD00632359
CID:4670089
PubChem ID:11974660

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone 化学的及び物理的性質

名前と識別子

    • 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
    • 2-Bromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
    • 2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
    • 4-Bromo[2]benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetraone
    • 2-bromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
    • B5756
    • MFCD00632359
    • SCHEMBL128103
    • G83891
    • 2-bromo-6,13-dioxatetracyclo[6.6.2.0?,(1)?.0(1)(1),(1)?]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
    • 2-bromo-1,4,5,8-naphthalenetetracarboxylic acid dianhydride
    • 846-20-8
    • MDL: MFCD00632359
    • インチ: 1S/C14H3BrO6/c15-7-3-6-8-4(11(16)20-13(6)18)1-2-5-9(8)10(7)14(19)21-12(5)17/h1-3H
    • InChIKey: MLQKQYZNRQBIKB-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=O)OC(C3C=CC4C(=O)OC(C=1C=4C2=3)=O)=O

計算された属性

  • 精确分子量: 345.91130g/mol
  • 同位素质量: 345.91130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 572
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 86.7

じっけんとくせい

  • 密度みつど: 2.1±0.1 g/cm3
  • Boiling Point: 666.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 356.6±30.1 °C
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Security Information

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269279-5g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
846-20-8 98%
5g
¥7979.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5756-1G
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
846-20-8 98.0%(T)
1g
¥1450.0 2024-07-20
Aaron
AR01JRN1-1g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
846-20-8 98%
1g
$202.00 2025-02-10
1PlusChem
1P01JREP-1g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
846-20-8 98.0%
1g
$228.00 2024-04-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5756-1G
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
846-20-8 >98.0%(T)
1g
¥1450.00 2024-04-15
abcr
AB549833-5 g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; .
846-20-8
5g
€828.00 2023-07-11
Alichem
A449042830-5g
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
846-20-8 95%
5g
$6210.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5756-5G
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
846-20-8 98.0%(T)
5g
¥5700.0 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269279-1g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
846-20-8 98%
1g
¥1937.00 2024-07-28
abcr
AB549833-1g
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; .
846-20-8
1g
€265.50 2025-02-18

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine ,  Fuming sulfuric acid Catalysts: Iodine ;  50 °C → 100 °C; 36 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Water
Reference
Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides
Thompson, Annelise C.; et al, Synthetic Communications, 2015, 45(9), 1127-1136

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ,  Dibromoisocyanuric acid ;  4 h, rt; 1 h, rt
Reference
Quinoidization of π-Expanded Aromatic Diimides: Photophysics, Aromaticity, and Stability of the Novel Quinoidal Acenes
Kamatham, Nareshbabu; et al, European Journal of Organic Chemistry, 2020, 2020(8), 917-922

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  1 h, rt; 12 h, rt
Reference
Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
Sasikumar, M.; et al, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  1 h, rt; 16 h, 60 °C; 60 °C → 20 °C
1.2 Reagents: Water ;  cooled
Reference
Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs)
Berezin, Andrey A.; et al, Organic Letters, 2015, 17(8), 1870-1873

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 min, rt
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  30 min, rt; 70 h, 45 °C
Reference
Organic room-temperature phosphorescence from halogen-bonded organic frameworks: hidden electronic effects in rigidified chromophores
Zhou, Jiawang; et al, Chemical Science, 2021, 12(2), 767-773

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Raw materials

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Preparation Products

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:846-20-8)4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
A1051864
Purity:99%
はかる:5g
Price ($):653.0